1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Description
1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Biological Activity
1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C19H17N3O4S
- CAS Number : 946300-95-4
Anti-inflammatory Activity
A notable study investigated the anti-inflammatory effects of a related compound, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one (ETH), which shares structural similarities with our compound of interest. The study found that ETH significantly inhibited lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition was mediated through the suppression of the NF-κB signaling pathway, indicating a potential mechanism for anti-inflammatory action .
Cytokine | Effect of ETH |
---|---|
TNF-α | Decreased |
IL-6 | Decreased |
IL-1β | Decreased |
The study also demonstrated that ETH reduced mortality in mice subjected to LPS-induced inflammation, suggesting its therapeutic potential in inflammatory diseases.
Anticancer Properties
Research into structurally related compounds has indicated potential anticancer activities. For example, compounds featuring ethoxy and nitrophenyl groups have been shown to inhibit cancer cell proliferation in vitro. The mechanisms often involve apoptosis induction and cell cycle arrest. In particular, studies have highlighted that such compounds can target multiple signaling pathways involved in cancer progression .
Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers evaluated the effects of ETH on human macrophage cell lines exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in inflammatory markers and provided insights into the molecular pathways involved.
Study 2: Antimicrobial Testing
A series of experiments were conducted using agar diffusion methods to assess the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures had minimum inhibitory concentrations (MIC) in the low micromolar range.
The proposed mechanism of action for this compound involves:
- Inhibition of Pro-inflammatory Cytokines : By blocking NF-κB activation.
- Antibacterial Action : Likely through disruption of bacterial cell integrity.
- Induction of Apoptosis in Cancer Cells : Via modulation of apoptotic pathways.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-17-9-7-15(8-10-17)21-12-11-20-18(19(21)23)27-13-14-3-5-16(6-4-14)22(24)25/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHHVUUIBMHYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.